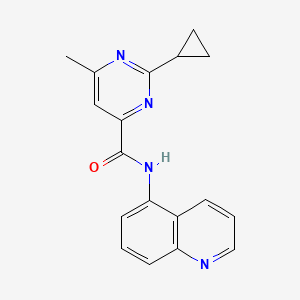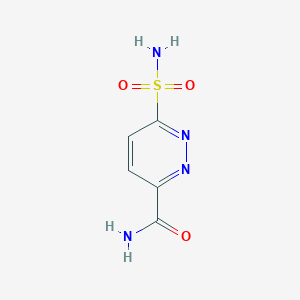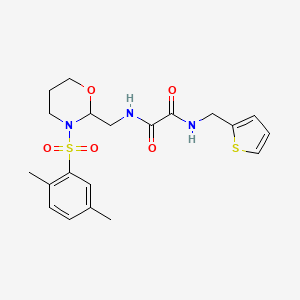
2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are involved in signal transduction pathways that are essential for the functioning of immune cells. CP-690,550 has shown potential in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide inhibits JAK enzymes, which are involved in signal transduction pathways that are essential for the functioning of immune cells. JAK enzymes activate signal transducers and activators of transcription (STATs), which then translocate to the nucleus and activate gene transcription. By inhibiting JAK enzymes, 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide blocks the activation of STATs and the subsequent production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in preclinical and clinical studies. This reduction in cytokine levels leads to a reduction in inflammation and disease activity in autoimmune diseases such as rheumatoid arthritis and psoriasis. 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide has also been shown to reduce the levels of inflammatory cells such as T cells and B cells in preclinical studies.
実験室実験の利点と制限
2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide has several advantages for lab experiments, including its specificity for JAK enzymes and its ability to inhibit multiple JAK isoforms. However, 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide also has some limitations, including its relatively short half-life and the potential for off-target effects.
将来の方向性
There are several future directions for the research and development of 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide. One direction is the exploration of its potential in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is the development of more potent and selective JAK inhibitors with longer half-lives and fewer off-target effects. Additionally, the combination of 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide with other immunomodulatory agents may enhance its therapeutic efficacy. Finally, the elucidation of the molecular mechanisms underlying the off-target effects of 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide may lead to the development of more selective JAK inhibitors.
合成法
The synthesis of 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide involves several steps, starting with the reaction of 2-cyclopropyl-4-methylpyrimidine with ethyl 2-(quinolin-5-ylamino)acetate. The resulting intermediate is then subjected to hydrolysis, followed by amidation with 4-aminobenzoic acid. The final product is obtained after purification by column chromatography.
科学的研究の応用
2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune diseases. In a phase II clinical trial in patients with rheumatoid arthritis, 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide showed significant improvement in disease activity compared to placebo. Similarly, in a phase III clinical trial in patients with psoriasis, 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide demonstrated significant improvement in skin lesions compared to placebo. 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide has also shown potential in the treatment of inflammatory bowel disease, with a phase II clinical trial showing significant improvement in clinical remission rates compared to placebo.
特性
IUPAC Name |
2-cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-11-10-16(21-17(20-11)12-7-8-12)18(23)22-15-6-2-5-14-13(15)4-3-9-19-14/h2-6,9-10,12H,7-8H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOWFDMWNNXWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-6-methyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(2-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2647056.png)
![4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2647057.png)

![2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2647060.png)
![6-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2647064.png)
![methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2647065.png)
![(E)-N-[cyano(oxolan-3-yl)methyl]-3-(2-methoxyphenyl)but-2-enamide](/img/structure/B2647066.png)
![4-(trifluoromethoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2647067.png)


![N-carbamoyl-2-(2-(4-methylphenylsulfonamido)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2647072.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2647075.png)
